molecular formula C14H7F2N3O3S B2959895 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 313520-82-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2959895
CAS No.: 313520-82-0
M. Wt: 335.28
InChI Key: FJBVHHIVHUDGNG-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the benzothiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones in the presence of a dehydrating agent like phosphorus oxychloride.

Major Products Formed

    Reduction: Formation of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.

    Substitution: Formation of derivatives with various functional groups replacing the difluoro groups.

    Condensation: Formation of more complex benzothiazole derivatives.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and gene expression. Additionally, its ability to interact with G-protein coupled receptors may contribute to its biological effects.

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-2-1-3-9(4-7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBVHHIVHUDGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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